molecular formula C7H7BrClN3 B7868381 1-(4-Bromo-2-chlorophenyl)guanidine

1-(4-Bromo-2-chlorophenyl)guanidine

Cat. No.: B7868381
M. Wt: 248.51 g/mol
InChI Key: STFQHQHJJXSZOT-UHFFFAOYSA-N
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Description

Historical Perspective and Evolution of Guanidine (B92328) Derivatives in Chemical and Biological Research

Guanidine, with the chemical formula HNC(NH2)2, was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine, a component of guano. britannica.com Initially, its primary significance was in the realm of organic synthesis. However, the discovery of its presence in various natural products and its physiological roles, particularly in muscle tissue, sparked interest in its biological activities. britannica.com

The 20th century witnessed a surge in the exploration of guanidine derivatives for therapeutic purposes. Early examples include the development of trypanocidal agents like decamethylenediguanidine (Synthalin). britannica.com The discovery that the guanidine group is a key component of the amino acid arginine further solidified its importance in biological systems, playing a crucial role in protein structure and enzyme interactions. researchgate.net Over the decades, research has expanded to include a vast array of synthetic guanidine derivatives, leading to the development of drugs for various conditions, including antiviral and anticancer agents. researchgate.netnih.gov The continuous investigation into guanidine-containing natural products, particularly from marine sources, continues to unveil novel molecular architectures with potent biological activities. nih.govrsc.org

The Guanidine Pharmacophore: Unique Structural Attributes and Research Significance

The guanidine group is a nitrogen-rich, strongly basic functional group that exists predominantly as the protonated guanidinium (B1211019) cation at physiological pH. wikipedia.org This cation is characterized by its planar, symmetrical structure with delocalized positive charge, a result of resonance between three canonical forms. britannica.comwikipedia.org This resonance stabilization contributes to the high basicity (pKa of the conjugate acid is around 13.6) and remarkable stability of the guanidinium ion. wikipedia.orgsci-hub.se

These unique attributes are central to its research significance. The positive charge allows for strong electrostatic interactions and hydrogen bonding with negatively charged functionalities in biological macromolecules, such as the phosphate (B84403) groups in nucleic acids and carboxylate groups in proteins. researchgate.netresearchgate.net This ability to engage in multiple, high-affinity binding interactions makes the guanidine pharmacophore a valuable tool in molecular recognition and drug design. researchgate.net Its role as a "privileged scaffold" is evident in its presence in numerous approved drugs and its continuous exploration in the development of new therapeutic agents. researchgate.netnih.gov

Contextualizing Halogenated Phenylguanidines within Contemporary Medicinal Chemistry Exploration

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation of the phenyl ring in phenylguanidines can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

The exploration of halogenated phenylguanidines is driven by the desire to fine-tune the biological activity of this class of compounds. The nature, position, and number of halogen substituents on the phenyl ring can lead to significant variations in their pharmacological profiles. For instance, the introduction of halogens can enhance antibacterial and biofilm-eradicating activities, as seen in studies on halogenated phenazines. nih.govnih.gov Furthermore, patent literature reveals the synthesis and investigation of a wide range of substituted phenylguanidines, including those with halogen, lower alkyl, and other functional groups, for various potential therapeutic applications. google.com The systematic variation of halogen substituents on the phenylguanidine scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.

Specific Research Objectives and Scope for 1-(4-Bromo-2-chlorophenyl)guanidine within Academic Inquiry

The specific compound, this compound, represents a distinct entity within the broader class of halogenated phenylguanidines. Academic inquiry into this molecule is likely driven by several key objectives:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to obtain the pure compound. researchgate.net This is followed by thorough characterization using various analytical techniques to confirm its structure and purity.

Physicochemical Profiling: Determining the physicochemical properties of this compound is crucial for understanding its behavior in biological systems.

Exploration of Biological Activity: A major focus of research would be to investigate the potential biological activities of this compound. Given the known activities of other guanidine derivatives, this could include screening for antimicrobial, antifungal, antiviral, or anticancer properties. nih.govontosight.ai The specific halogenation pattern (4-bromo and 2-chloro) may confer unique biological activities or a distinct pharmacological profile compared to other halogenated or non-halogenated phenylguanidines.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related analogues with variations in the halogen substitution pattern, researchers can elucidate the SAR. This knowledge is critical for the rational design of more potent and selective derivatives.

Target Identification and Mechanism of Action Studies: A long-term objective would be to identify the specific biological target(s) of this compound and to elucidate its mechanism of action at the molecular level.

The scope of academic inquiry for this specific compound is therefore focused on its fundamental chemical and biological properties, with the ultimate goal of assessing its potential as a lead compound for further drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQHQHJJXSZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Guanidine and Analogues

Strategic Retrosynthesis of the Target Compound: Key Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 1-(4-bromo-2-chlorophenyl)guanidine, the most logical disconnection is at the C-N bond between the phenyl ring and the guanidine (B92328) nitrogen. This approach simplifies the synthesis into two main challenges: the preparation of the substituted aniline (B41778) precursor, 4-bromo-2-chloroaniline (B1269894), and the subsequent introduction of the guanidine functionality.

This primary disconnection identifies 4-bromo-2-chloroaniline as a key intermediate. Further retrosynthetic analysis of this aniline precursor would involve the strategic introduction of the bromo and chloro substituents onto an aniline or a related aromatic starting material.

Synthesis of the 4-Bromo-2-chlorophenyl Aniline Precursor: Optimized Reaction Pathways

The synthesis of the crucial intermediate, 4-bromo-2-chloroaniline, can be achieved through various optimized pathways involving halogenation and amination reactions. guidechem.comresearchgate.net

Halogenation Strategies on Aromatic Substrates

The introduction of bromine and chlorine atoms onto an aromatic ring requires careful consideration of directing effects and reaction conditions to achieve the desired 1,4-bromo-2-chloro substitution pattern.

Starting from 2-chloroaniline (B154045), direct bromination can be employed. The amino group is an ortho-, para-director, and the existing chloro group is also ortho-, para-directing. This alignment of directing effects facilitates the introduction of bromine at the C4 position. One reported method involves the reaction of 2-chloroaniline with sodium bromide and sodium bisulfite in a mixture of acetonitrile (B52724) and water under visible light irradiation, affording 4-bromo-2-chloroaniline in 85% yield. guidechem.com Another approach utilizes potassium bromide and a layered double hydroxide (B78521) supported bromate (B103136) (ZnAl-BrO3--LDHs) in an acetic acid/water solvent system, resulting in a 78% yield. guidechem.com

Alternatively, a multi-step synthesis starting from aniline can be performed. This involves acetylation to form acetanilide, followed by bromination and then chlorination, and finally deprotection to yield the desired product. researchgate.net N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used reagents for such halogenations. chemicalbook.comgoogle.com

A summary of selected halogenation methods for the synthesis of 4-bromo-2-chloroaniline is presented in Table 1.

Starting MaterialReagentsSolventConditionsYield (%)Reference
2-ChloroanilineNaBr, NaHSO3, 4-(phenylethynyl)benzonitrileAcetonitrile/WaterVisible light, 7h85 guidechem.com
2-ChloroanilineKBr, ZnAl-BrO3--LDHsAcetic Acid/Water30°C, 1h78 guidechem.com
AcetanilideN-Bromosuccinimide, then N-ChlorosuccinimideAcetonitrileIrradiation, then 20°C- chemicalbook.com

Table 1. Selected Halogenation Strategies for 4-Bromo-2-chloroaniline Synthesis

Amination Protocols for Aryl Halides

Formation of the Guanidine Moiety: Diverse Synthetic Approaches

Once the 4-bromo-2-chloroaniline precursor is obtained, the final step is the introduction of the guanidine functional group. Several methods exist for this transformation, with carbodiimide-mediated coupling and cyanamide-based guanidination being prominent approaches. rsc.orgscholaris.ca

Carbodiimide-Mediated Coupling Reactions

The reaction of an amine with a carbodiimide (B86325) is a direct and atom-economical method for synthesizing N-substituted guanidines. rsc.org This reaction can be facilitated by catalysts to improve efficiency and substrate scope. osti.govorganic-chemistry.org For example, ytterbium triflate has been shown to be an effective catalyst for the addition of various amines to carbodiimides under solvent-free conditions. organic-chemistry.org

The general reaction involves the nucleophilic attack of the aniline on the central carbon atom of the carbodiimide. The choice of substituents on the carbodiimide can influence the reactivity and the final product.

Amine SubstrateCarbodiimideCatalystConditionsProductReference
Various anilinesDiisopropylcarbodiimideIron(II) imido complexMild conditionsTrisubstituted guanidines osti.gov
Aromatic aminesVarious carbodiimidesYtterbium triflateSolvent-freeN,N',N''-trisubstituted guanidines organic-chemistry.org

Table 2. Examples of Carbodiimide-Mediated Guanidination

Cyanamide-Based Guanidination Methods

Cyanamide (B42294) itself or its derivatives can serve as effective guanylating agents. thieme-connect.comgoogle.com The reaction of an amine with cyanamide, often catalyzed by a Lewis acid, provides a straightforward route to guanidines. For instance, scandium(III) triflate has been used to catalyze the guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org

Another approach involves the use of protected or activated cyanamide derivatives. For example, N,N'-bis-Boc-1-pyrazole-1-carboxamidine and N,N'-bis-Boc-N'-triflylguanidine are effective guanidinylating reagents. thieme-connect.com A one-pot, multicomponent reaction involving the palladium-catalyzed carbonylative coupling of cyanamide and an aryl halide, followed by amination, can also be employed to synthesize N-acylguanidines. organic-chemistry.org

Amine SubstrateGuanylating AgentCatalyst/ConditionsProduct TypeReference
Various aminesCyanamideScandium(III) triflate, waterGuanidines organic-chemistry.org
Primary and secondary aminesN,N'-bis-Boc-1-pyrazole-1-carboxamidine-Protected guanidines thieme-connect.com
Various aminesAryl iodide/bromide, cyanamide, COPd(0) catalystN-acylguanidines organic-chemistry.org

Table 3. Cyanamide-Based Guanidination Methods

S-Alkylisothiourea Route and Variants

The S-alkylisothiourea route is a widely employed and versatile method for the synthesis of guanidines. This method typically involves the reaction of an amine with an S-alkylisothiouronium salt, which serves as a robust guanidinylating agent. A common variant of this route utilizes S-methylisothiouronium sulfate (B86663) as the reagent.

The synthesis of this compound via this route commences with the reaction of 4-bromo-2-chloroaniline with S-methylisothiouronium sulfate. The reaction is typically carried out in a suitable solvent, such as water or a lower alcohol, and may be heated to drive the reaction to completion. The general scheme for this reaction is as follows:

Scheme 1: General synthesis of this compound via the S-Alkylisothiourea route.

A key advantage of this method is the commercial availability and stability of S-alkylisothiouronium salts. Variants of this route may employ different alkyl groups on the sulfur atom or utilize protecting groups on the isothiourea nitrogen atoms to control reactivity and selectivity, especially when synthesizing more complex, substituted guanidines. For instance, N,N'-di-Boc-S-methylisothiourea is a common reagent that allows for the introduction of a protected guanidine group, which can be deprotected under acidic conditions.

Reactant 1 Reactant 2 Typical Conditions Product General Yield Range
4-Bromo-2-chloroanilineS-Methylisothiouronium sulfateWater, RefluxThis compound sulfateModerate to High
4-Bromo-2-chloroanilineN,N'-di-Boc-S-methylisothioureaAprotic solvent (e.g., DMF, CH₂Cl₂), Base (e.g., Et₃N)N,N'-di-Boc-1-(4-bromo-2-chlorophenyl)guanidineHigh

Process Optimization and Scale-Up Considerations for Research Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Solvent Selection: While laboratory syntheses may use a variety of solvents, for scale-up, factors such as cost, environmental impact, and ease of removal are paramount. For the S-alkylisothiourea route, water is an attractive solvent due to its low cost and safety profile. However, solubility of the starting aniline can be a limitation. Co-solvents or phase-transfer catalysts may be employed to enhance reaction rates and yields.

Temperature Control: The reaction of anilines with S-alkylisothiouronium salts is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. A well-controlled temperature profile can also improve the purity of the final product.

Reagent Stoichiometry and Addition: Precise control over the stoichiometry of the reactants is essential. On a larger scale, the rate of addition of one reagent to another can significantly impact the reaction outcome. For instance, slow addition of the aniline to a solution of the S-alkylisothiouronium salt can help to control the exotherm and minimize side reactions.

Work-up and Purification: The isolation and purification of the product on a larger scale can be challenging. Crystallization is often the preferred method for purification as it can be more cost-effective and scalable than chromatography. The choice of crystallization solvent is critical and needs to be optimized to provide high recovery of the pure product. For instance, the synthesis of phenylguanidine bicarbonate on an industrial scale involves careful control of temperature during the reaction and a staged cooling process to maximize yield and purity during filtration google.com.

Waste Management: Large-scale synthesis generates significant amounts of waste. The development of a green and sustainable process involves minimizing waste generation and using environmentally benign reagents and solvents.

Synthetic Strategies for Structurally Related Analogues and Derivatives

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. This can be achieved by modifying the halogen substitution pattern on the phenyl ring or by substituting the nitrogen atoms of the guanidine group.

Systematic Variation of Halogen Substitution Patterns on the Phenyl Ring

The synthesis of analogues with different halogen substitutions on the phenyl ring can be achieved by starting with the appropriately substituted aniline. A variety of di- and tri-halogenated anilines are commercially available or can be synthesized through established electrophilic halogenation reactions.

For example, to synthesize 1-(2,4-dichlorophenyl)guanidine (B13698102) or 1-(4-bromo-2-fluorophenyl)guanidine, one would start with 2,4-dichloroaniline (B164938) or 4-bromo-2-fluoroaniline, respectively, and react them with a suitable guanidinylating agent such as cyanamide or an S-alkylisothiouronium salt.

Starting Aniline Guanidinylating Agent Product
2,4-DichloroanilineCyanamide1-(2,4-Dichlorophenyl)guanidine
4-Bromo-2-fluoroanilineS-Methylisothiouronium sulfate1-(4-Bromo-2-fluorophenyl)guanidine
2,4,6-TrichloroanilineCyanamide1-(2,4,6-Trichlorophenyl)guanidine

The reactivity of the starting aniline can be influenced by the nature and position of the halogen substituents. Electron-withdrawing halogens can decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions.

Modification of the Guanidine Nitrogen Atoms: Mono-, Di-, and Tri-Substituted Variants

The nitrogen atoms of the guanidine moiety can be substituted to generate a diverse range of analogues.

Mono- and Di-substituted Variants: The synthesis of N,N'-disubstituted guanidines can be achieved by reacting a substituted thiourea (B124793) with an amine in the presence of a coupling agent like mercury(II) chloride. For example, to synthesize an N-alkyl-N'-(4-bromo-2-chlorophenyl)guanidine, one could first prepare N-(4-bromo-2-chlorophenyl)thiourea and then react it with the desired alkylamine. Alternatively, palladium-catalyzed cross-coupling reactions of protected N-allylguanidines with aryl halides can provide access to cyclic guanidine structures.

Tri-substituted Variants: The synthesis of N,N',N''-trisubstituted guanidines can be accomplished through various methods. One common approach involves the reaction of a disubstituted carbodiimide with an amine. For instance, reacting 4-bromo-2-chloroaniline with a disubstituted carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide) would yield an N,N'-dicyclohexyl-N''-(4-bromo-2-chlorophenyl)guanidine. Another method involves the copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine.

Substitution Pattern General Synthetic Strategy Example Reactants for this compound Analogue
N,N'-DisubstitutedReaction of a substituted thiourea with an amineN-(4-bromo-2-chlorophenyl)thiourea + Alkylamine
N,N',N''-TrisubstitutedReaction of a carbodiimide with an amineN,N'-Dicyclohexylcarbodiimide + 4-Bromo-2-chloroaniline
N,N',N''-TrisubstitutedThree-component reactionCyanamide + (4-Bromo-2-chlorophenyl)boronic acid + Amine

The choice of synthetic strategy will depend on the desired substitution pattern and the availability of the starting materials. The use of protecting groups is often necessary to achieve the desired regioselectivity in the synthesis of unsymmetrically substituted guanidines.

Sophisticated Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. For 1-(4-Bromo-2-chlorophenyl)guanidine, these methods can unravel key aspects of its stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to determine the optimized geometry and ground state properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can predict key structural parameters. These calculations provide a detailed picture of the molecule's three-dimensional shape, including the spatial arrangement of its atoms and the distances and angles between them.

Table 1: Calculated Ground State Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-N (guanidine) ~1.34 - 1.38 Å
C=N (guanidine) ~1.29 Å
C-Cl ~1.74 Å
C-Br ~1.90 Å
Bond Angle N-C-N (guanidine) ~118° - 122°
C-C-Cl ~120°
C-C-Br ~120°

Note: The values presented are typical approximate values derived from DFT calculations for similar structures and may vary depending on the specific computational methods and basis sets employed.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Landscapes

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the chlorine and bromine atoms on the phenyl ring is expected to influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV) Description
HOMO (Typical range: -6 to -7 eV) Primarily localized on the guanidine (B92328) group and the phenyl ring.
LUMO (Typical range: -1 to -2 eV) Predominantly distributed over the phenyl ring.

Note: These are estimated energy ranges based on FMO analyses of analogous compounds.

Electrostatic Potential Surface (ESP) Analysis for Interaction Prediction

The Electrostatic Potential Surface (ESP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. The ESP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the guanidine group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and coordination to metal ions. The hydrogen atoms of the guanidine group will exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, conformational analysis and molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and flexibility, particularly in different environments.

Dynamic Behavior and Ligand-Receptor Association Pathways

Molecular Dynamics (MD) simulations are a powerful tool used to understand the dynamic behavior of a ligand like this compound when it interacts with a biological target. These simulations can reveal the stability of the ligand-receptor complex over time and map the pathways of association and dissociation.

Researchers utilize MD simulations to confirm the stable binding interactions of promising compounds identified through initial docking studies. nih.gov For instance, simulations carried out for periods up to 100 nanoseconds can help in understanding the stability of a ligand-receptor complex. researchgate.net By analyzing the trajectory of the ligand as it approaches the binding site, scientists can identify key conformational changes in both the ligand and the receptor that facilitate binding. This provides insights into the kinetics of the interaction, not just the thermodynamics. Studies on related compounds have shown that these simulations can reveal transient interactions and dynamic switching of interactions with residues at the periphery of a binding cleft, offering a more complete picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are essential for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. This allows for the prediction of the activity of new, unsynthesized compounds.

The first step in QSAR/QSPR modeling is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For guanidine derivatives, a wide range of descriptors are considered to capture the key features influencing their activity.

QSAR analyses on various guanidine derivatives have shown that biological activity often correlates with a combination of electronic, lipophilic, and steric parameters. nih.govnih.gov For example, the cytotoxicity and antiviral activity of some guanidine derivatives have been linked to descriptors like the logarithm of the partition coefficient (log P) and van der Waals volume (VW). nih.gov In other cases, descriptors related to molecular shape, flexibility, lipophilicity, and the presence of specific atoms like halogens are crucial for building a predictive model. nih.gov A systematic study might involve calculating hundreds of 1D, 2D, and 3D descriptors and then using algorithms to select the most relevant ones. nih.gov

Table 1: Examples of Molecular Descriptors Relevant for Guanidine Derivatives

Descriptor Category Specific Descriptor Examples Relevance
Electronic Dipole Moment, Mulliken Atomic Charges, HOMO/LUMO energies Describes the electronic distribution, polarizability, and reactivity of the molecule. nih.gov
Lipophilic Log P (octanol-water partition coefficient), Hydrophilic factor Quantifies the hydrophobicity/hydrophilicity, which influences membrane permeability and binding. nih.govnih.gov
Steric/Topological Molecular Volume, Surface Area, Shape Indices (e.g., Kappa), Wiener Index Encodes the size, shape, and branching of the molecule, which is critical for fitting into a binding site. nih.govnih.gov
Quantum-Chemical Total Energy, Heat of Formation Provides insights into the molecule's stability and energy state.

| 3D Descriptors | Potential Energy Grids (e.g., from CoMFA/CoMSIA) | Used in 3D-QSAR to map the steric and electrostatic fields around the molecule. frontiersin.org |

This table is interactive. You can sort and filter the data.

Once descriptors are calculated, statistical methods are used to build predictive models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques employed to generate QSAR equations that link the descriptors to the biological activity. nih.govfrontiersin.org

A crucial part of this process is model validation, which ensures the model is robust, stable, and has good predictive power. basicmedicalkey.com Validation is typically performed using two main strategies:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built using a subset of the data and tested on the remaining data point. frontiersin.orgnih.gov A high cross-validated correlation coefficient (q²) is indicative of good internal predictability. uniroma1.it

External Validation: The dataset is split into a training set, used to build the model, and a test set of compounds not used in model development. basicmedicalkey.comuniroma1.it The model's ability to predict the activity of the test set compounds is a true measure of its predictive power, often assessed by the squared correlation coefficient (r²). nih.gov A robust model for guanidine derivatives might achieve a q² > 0.5 and an r² for the test set > 0.6. frontiersin.orguniroma1.it

These validated models can then be used to predict the biological potency of new compounds like this compound and guide further structural modifications to enhance activity. nih.govfrontiersin.org

Advanced Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of its binding mode and affinity.

Virtual screening uses docking to rapidly assess large libraries of compounds against a specific biological target. For a novel compound like this compound, virtual screening would be performed against a panel of receptors and enzymes where guanidine-containing molecules have previously shown activity. This helps to identify potential biological targets and therapeutic areas for the compound. nih.govnih.govresearchgate.net

The process involves docking the ligand into the active or allosteric site of a target protein and calculating a binding energy or score, which estimates binding affinity. nih.govnih.gov Compounds with high-ranking scores are then selected for further investigation. Guanidine derivatives have been screened against a diverse range of targets, highlighting their potential as versatile therapeutic agents. nih.govresearchgate.netmdpi.com

Table 2: Potential Biological Targets for Virtual Screening of Guanidine Derivatives

Target Class Specific Target Example Potential Therapeutic Area
Viral Proteases SARS-CoV-2 Main Protease (Mpro) Antiviral (COVID-19) nih.govnih.gov
Metabolic Enzymes AMP-activated Protein Kinase (AMPK) Antidiabetic researchgate.net
Kinases Urokinase-type Plasminogen Activator (uPA) Anticancer nih.gov
Aspartyl Proteases β-secretase (BACE1) Alzheimer's Disease researchgate.net

| Parasitic Enzymes | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Antimalarial frontiersin.org |

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Following docking or virtual screening, a detailed analysis of the top-ranked poses is conducted to understand the specific interactions that stabilize the ligand in the binding pocket. The guanidinium (B1211019) group, which is protonated at physiological pH, is a key pharmacophore that plays a dominant role in binding.

It frequently forms strong, bidentate hydrogen bonds and electrostatic interactions with negatively charged or polar amino acid residues such as aspartate, glutamate, and asparagine. researchgate.netnih.govwikipedia.org The substituted phenyl ring of this compound would also contribute significantly to binding. The aromatic ring itself can form hydrophobic and aromatic (π-π) interactions, while the halogen substituents (bromo and chloro) can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. nih.govfigshare.com Analysis of the binding mode reveals the key residues that are critical for the interaction, providing a structural basis for the compound's activity and guiding lead optimization. researchgate.netresearchgate.net

Table 3: Common Interaction Forces and Key Residues in Guanidine-Target Binding

Interaction Type Ligand Moiety Involved Key Interacting Residues (Examples)
Hydrogen Bonding Guanidinium group (-NH2) Asp, Glu, Asn, Gln, Thr, Tyr nih.govresearchgate.netresearchgate.net
Electrostatic (Salt Bridge) Protonated Guanidinium group Aspartate (Asp), Glutamate (Glu) wikipedia.org
Hydrophobic/van der Waals Phenyl ring Trp, Tyr, Phe, Leu, Val nih.govrsc.org
Aromatic (π-π Stacking) Phenyl ring Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) figshare.com

| Halogen Bonding | Bromo, Chloro substituents | Carbonyl oxygens, Ser, Thr, Tyr nih.gov |

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Assessment of Binding Free Energy and Thermodynamics of Association

Comprehensive searches of scientific literature and computational chemistry databases have been conducted to ascertain the binding free energy and thermodynamics of association for the compound this compound. These investigations are crucial for understanding the molecular interactions and stability of the compound when forming complexes with biological targets or other molecules.

Detailed research findings, including specific data on binding energies (such as Gibbs free energy, ΔG), and the associated thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of association for this compound, are not available in the currently accessible body of scientific literature. Consequently, data tables detailing these specific thermodynamic values cannot be provided at this time.

Computational studies employing methods such as molecular dynamics simulations and free energy perturbation are standard approaches to determine these thermodynamic properties. However, published research specifically applying these sophisticated computational and theoretical chemistry investigations to this compound has not been identified.

Therefore, a quantitative assessment of the binding free energy and a detailed discussion of the thermodynamics of association for this particular compound cannot be presented. Further experimental or computational research would be required to determine these parameters.

Mechanistic Elucidation of Biological Activities in Vitro and Preclinical Models

Investigation of Molecular Targets and Their Engagement Mechanisms

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular components within a biological system. This section explores the known and potential molecular targets of 1-(4-Bromo-2-chlorophenyl)guanidine and the mechanisms governing these interactions.

Enzyme Inhibition Kinetics and Mechanism of Action

While specific studies on the enzyme inhibition kinetics of this compound are not extensively detailed in the public domain, the guanidine (B92328) moiety is a well-known structural motif in enzyme inhibitors. For instance, guanidine itself can act as a protein denaturant and has been studied in the context of various enzymes. drugbank.com The inhibitory potential of guanidine-containing compounds often stems from their ability to form strong interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the active site of an enzyme.

In a broader context, related compounds with a guanidine or guanidinium (B1211019) group have been investigated as inhibitors for various enzymes. For example, inhibitors of human 8-oxoguanine DNA glycosylase-1 (hOGG1), a key enzyme in base excision repair, have been developed. nist.gov Although not directly involving this compound, these studies highlight the potential for guanidine-containing molecules to target and inhibit enzymatic activity. The specific kinetics and mechanism of action for this compound would require dedicated experimental investigation to determine which enzymes it targets and whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Receptor Binding and Functional Modulation: Agonism vs. Antagonism at Specific Receptor Subtypes

The guanidine group is a critical pharmacophore for interaction with various receptor systems, including adrenoceptors and histamine (B1213489) receptors.

α2-Adrenoceptors: Guanidine-containing compounds have been shown to act as agonists at α2-adrenoceptors. nih.gov These receptors are involved in the regulation of neurotransmitter release, and their activation can lead to an inhibitory effect. For example, α2-selective adrenoceptor agonists can inhibit the release of histamine from nerve terminals in the cerebral cortex. nih.gov The functional outcome of this compound binding to α2-adrenoceptors, whether agonistic or antagonistic, would depend on the specific conformational changes it induces in the receptor upon binding.

Histamine Receptors: The guanidine moiety is a key structural feature in several histamine receptor ligands. For instance, impromidine (B1671804) is a potent and selective histamine H2 receptor agonist that contains a guanidine group. nih.gov Conversely, cyanoguanidine derivatives have been synthesized and shown to possess dual histamine H1 and H2 receptor antagonist activity. mdpi.com This demonstrates that modifications to the guanidine-containing structure can switch the functional activity from agonism to antagonism. The specific binding mode and functional effect of this compound at different histamine receptor subtypes would require experimental validation.

The table below summarizes the potential interactions based on the guanidine moiety.

Receptor SubtypePotential InteractionFunctional Outcome
α2-AdrenoceptorsAgonism or AntagonismModulation of neurotransmitter release
Histamine H1 ReceptorsAntagonismBlockade of histamine-mediated effects
Histamine H2 ReceptorsAgonism or AntagonismModulation of gastric acid secretion, heart rate

Interaction with Nucleic Acids (DNA/RNA) and Consequences on Cellular Processes

Guanidine-based derivatives are recognized for their ability to bind to the minor groove of DNA. nih.gov The positively charged guanidinium cation can form stable complexes with the nucleobases of both DNA and RNA through hydrogen bonds and cation-π interactions. nih.gov These interactions can influence the structure and function of nucleic acids, potentially impacting cellular processes such as DNA replication, transcription, and repair.

The binding of guanidinium to DNA and RNA nucleobases has been studied theoretically, revealing the nature of the non-covalent interactions involved. nih.gov Furthermore, concentrated solutions of guanidine thiocyanate (B1210189) are used in molecular biology to solubilize cells and facilitate hybridization with RNA probes, highlighting the strong interaction between guanidine and nucleic acids. nih.gov The specific consequences of this compound binding to nucleic acids on cellular processes would depend on the affinity and sequence selectivity of this interaction.

Binding to Metal Ions and Its Biological Implications

While direct studies on the metal ion binding properties of this compound are limited, related Schiff base ligands derived from substituted benzohydrazides have been shown to form complexes with various bivalent metal ions. researchgate.net These complexes often exhibit biological activity, such as antimicrobial effects. researchgate.net The guanidine group itself can potentially coordinate with metal ions. The biological implications of such interactions could be significant, as metal ions play crucial roles in numerous physiological and pathological processes. The formation of a metal complex with this compound could alter its bioavailability, reactivity, and targeting capabilities within a biological system.

Cellular and Subcellular Pathway Modulation

The interaction of a compound with its molecular targets ultimately translates into the modulation of cellular pathways, leading to observable biological effects. This section focuses on the potential impact of this compound on cell cycle regulation.

Impact on Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. researchgate.netnih.govkhanacademy.org These checkpoints, such as the G1/S and G2/M transitions, are controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. khanacademy.orgresearchgate.net

Given the ability of guanidine derivatives to interact with DNA, it is plausible that this compound could interfere with processes that are monitored by cell cycle checkpoints, such as DNA replication and integrity. nih.govresearchgate.net For example, if the compound induces DNA damage or stalls replication forks, it could trigger a checkpoint response, leading to a halt in cell cycle progression to allow for DNA repair. researchgate.net

Synchronization of cell populations is a common technique to study the effects of compounds on specific phases of the cell cycle. nih.gov Such studies would be necessary to determine if this compound causes an accumulation of cells in a particular phase (e.g., G1, S, or G2/M), which would be indicative of its impact on cell cycle progression and checkpoint activation.

The table below outlines the key cell cycle checkpoints and the potential for modulation.

Cell Cycle CheckpointKey RegulatorsPotential Modulation by this compound
G1/S CheckpointCDK4/6-Cyclin D, CDK2-Cyclin EArrest in G1 phase
G2/M CheckpointCDK1-Cyclin BArrest in G2 phase

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis: Mitochondrial, Caspase-Dependent Pathways)

No studies were identified that investigated the ability of this compound to induce programmed cell death. Research into whether this compound activates intrinsic (mitochondrial) or extrinsic apoptotic pathways, or its dependence on caspase enzymes, has not been published.

Modulation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Information regarding the impact of this compound on the production of reactive oxygen species (ROS) and the subsequent cellular oxidative stress responses is not available in the current body of scientific literature.

Interference with Specific Signaling Pathways (e.g., Rac1 inhibition, immunomodulatory pathways)

There is no available data to suggest that this compound interferes with specific signaling pathways, such as the inhibition of Rac1 or modulation of immunomodulatory pathways.

Membrane Interaction and Permeability Studies

Effects on Bacterial Cell Membrane Integrity and Function

Scientific reports detailing the effects of this compound on the integrity and function of bacterial cell membranes could not be located.

Lipid Bilayer Interactions and Permeation Mechanisms

There is no published research on the interactions of this compound with lipid bilayers or its mechanisms of permeation across cellular membranes.

Advanced Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No advanced structure-activity relationship (SAR) studies that would provide mechanistic insights into the biological activities of this compound have been published.

Correlation of Structural Features with Specific Biological Mechanisms

The biological action of phenylguanidine derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. The presence of a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring in this compound are predicted to significantly influence its biological activity.

Halogen substituents, such as bromine and chlorine, are electron-withdrawing and increase the lipophilicity of the molecule. In various series of biologically active compounds, the introduction of halogens can modulate potency and selectivity. For instance, in a series of N2-phenylguanines tested as inhibitors of Herpes simplex virus thymidine (B127349) kinases, compounds with hydrophobic, electron-attracting groups in the meta position of the phenyl ring were found to be the most potent inhibitors. nih.gov While the substitution pattern in this compound is different (ortho and para), the principle of electronic and steric modulation by halogens remains relevant.

The 4-bromo substitution, being in the para position, can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The 2-chloro substitution, in the ortho position, can induce a conformational twist in the molecule, affecting its ability to fit into a specific binding pocket. This steric effect can be a critical determinant of selectivity for a particular biological target.

The guanidine group is a key structural feature, capable of forming multiple hydrogen bonds and salt bridges with biological macromolecules such as enzymes and receptors. ontosight.ai The electronic effects of the bromo and chloro substituents can modulate the pKa of the guanidine group, thereby influencing its ionization state and its ability to interact with target proteins.

A hypothetical correlation between the structural features of this compound and potential biological mechanisms is presented in the table below, based on general principles observed in related compounds.

Table 1: Inferred Correlation of Structural Features with Biological Mechanisms

Structural FeaturePotential Influence on Biological Mechanism
Guanidine Moiety - Forms key hydrogen bonds and electrostatic interactions with target proteins.- Protonated state at physiological pH is crucial for binding.
Phenyl Ring - Provides a scaffold for substituent attachment.- Can engage in hydrophobic and pi-stacking interactions.
4-Bromo Substituent - Increases lipophilicity, potentially enhancing membrane permeability.- Can participate in halogen bonding with the target.- Electron-withdrawing nature influences the electronic properties of the phenyl ring.
2-Chloro Substituent - Introduces steric hindrance, potentially influencing selectivity.- Electron-withdrawing nature further modifies the electronic landscape of the molecule.

Identification of Pharmacophoric Elements Critical for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the critical pharmacophoric elements can be deduced from its structure and the known requirements for the activity of related phenylguanidine derivatives.

The primary pharmacophoric element is undoubtedly the guanidinium group, which acts as a strong hydrogen bond donor and can form ionic interactions. nih.gov This group is often found to mimic the side chain of arginine, a common recognition motif in biological systems.

The substituted phenyl ring constitutes the second major pharmacophoric element. The specific substitution pattern with a bromine atom at the para position and a chlorine atom at the ortho position creates a distinct electronic and steric profile. This di-substituted phenyl ring likely serves to orient the molecule within a binding site and to provide additional, specific interactions that contribute to affinity and selectivity.

The key pharmacophoric features of this compound are likely to include:

A positively charged guanidinium group for ionic and hydrogen bonding interactions.

A hydrophobic aromatic ring for van der Waals and hydrophobic interactions.

A para-halogen substituent (bromine) for potential halogen bonding.

An ortho-halogen substituent (chlorine) that defines a specific conformational preference.

The relative spatial arrangement of these features is critical for effective target engagement. The table below outlines the key pharmacophoric elements and their potential roles in binding to a biological target.

Table 2: Putative Pharmacophoric Elements of this compound

Pharmacophoric ElementDescriptionPotential Role in Target Engagement
Cationic Center The protonated guanidinium group.Forms salt bridges and key hydrogen bonds with negatively charged or polar residues in the binding site.
Aromatic Ring The 2,4-dihalogenated phenyl ring.Provides a hydrophobic core that can fit into a corresponding pocket on the target protein.
Hydrogen Bond Donors The N-H groups of the guanidine moiety.Act as hydrogen bond donors to acceptor groups on the target.
Halogen Atoms The bromine at the 4-position and chlorine at the 2-position.Contribute to binding through hydrophobic and halogen bonding interactions, and define the shape and electronic distribution of the molecule for specific recognition.

Advanced Analytical Methodologies in Chemical Research

Application of High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical research, providing highly accurate mass measurements that are fundamental to elucidating elemental compositions and identifying unknown compounds. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers routinely deliver sub-ppm mass accuracy, enabling confident formula determination. news-medical.net

For a molecule like 1-(4-Bromo-2-chlorophenyl)guanidine, HRMS coupled with a soft ionization source such as Electrospray Ionization (ESI) is particularly effective. In synthetic chemistry, ESI-HRMS can be used for real-time reaction monitoring. By directly analyzing aliquots from a reaction mixture, chemists can track the consumption of reactants, the formation of intermediates, and the appearance of the final product. The high mass accuracy allows for the unambiguous identification of each species based on its elemental formula, which for this compound is C₇H₇BrClN₃. This approach is significantly more precise than traditional methods like thin-layer chromatography.

In the context of metabolite research, HRMS is paramount for identifying the biotransformation products of a parent compound. nih.gov When a xenobiotic like this compound is introduced into a biological system, it can undergo various metabolic reactions (e.g., oxidation, hydrolysis, conjugation). Metabolomics studies, often using liquid chromatography coupled with HRMS (LC-HRMS), compare the metabolic profiles of control versus treated samples to find unique metabolic signatures. nih.gov The accurate mass measurement provided by HRMS allows for the prediction of the elemental composition of potential metabolites. For instance, a mass increase of 15.9949 Da would suggest a hydroxylation event. Tandem mass spectrometry (MS/MS) experiments on these potential metabolites can then induce fragmentation, providing structural clues that help pinpoint the exact site of modification on the molecule. preprints.orgresearchgate.net

Table 1: Hypothetical HRMS Data for Metabolite Identification

Metabolic TransformationMass Change (Da)Expected m/z of Metabolite [M+H]⁺Hypothetical Formula
Parent Compound-247.9795C₇H₈BrClN₃⁺
Hydroxylation+15.9949263.9744C₇H₈BrClN₃O⁺
Dehalogenation (Loss of Br, Gain of H)-78.9172169.0623C₇H₉ClN₃⁺
Glucuronidation+176.0321424.0116C₁₃H₁₆BrClN₃O₆⁺

Advanced NMR Spectroscopic Techniques for Structural Elucidation of Complex Intermediates and Product Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. ipb.pt For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure and spatial arrangement. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals would be expected for the aromatic protons and carbons, as well as for the protons associated with the guanidine (B92328) nitrogen atoms.

2D NMR: To unambiguously assign these signals and understand the molecule's connectivity, several 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity within the aromatic ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the phenyl ring to the guanidine group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, regardless of whether they are connected through bonds. For this compound, NOESY can be used to determine the conformation around the C-N bond connecting the phenyl ring and the guanidine moiety, as well as to study potential E/Z isomerism within the guanidine group itself. preprints.orgdiva-portal.org

These advanced techniques are critical for confirming the identity of the target compound and for elucidating the precise structure of any complex intermediates or side products formed during its synthesis. nih.gov

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis in Research Samples

Chromatography is essential for both the purification of synthesized compounds and their quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for non-volatile compounds like this compound. nih.govnih.gov

Preparative HPLC: For the isolation and purification of the target compound from a crude reaction mixture, preparative HPLC is employed. This technique uses a wider column and higher flow rates than analytical HPLC to separate gram-scale quantities of material. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, this compound can be isolated from starting materials, reagents, and by-products with high purity.

Analytical UPLC-MS: For quantitative analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers high throughput, sensitivity, and selectivity. nih.gov UPLC uses columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in faster analysis times and better resolution. nih.gov When coupled to a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, this setup can quantify the concentration of this compound in complex matrices, such as research samples or biological fluids, with high precision and accuracy. nih.gov

Chiral Chromatography: The guanidine moiety itself is achiral. However, if synthetic precursors or intermediates contain stereocenters, or if the final molecule can exist as stable atropisomers (enantiomers arising from restricted rotation), chiral chromatography becomes necessary. rsc.org This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive to separate enantiomers. rotachrom.comyoutube.com Techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC), which often provides better resolution for chiral separations, would be employed to resolve and quantify the individual enantiomers. youtube.com

Table 2: Example UPLC Method Parameters for Quantitative Analysis

ParameterCondition
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) + 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% to 95% B over 3 minutes
Injection Volume2 µL
Column Temperature40 °C
MS DetectionESI Positive, MRM mode

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. While a crystal structure for this compound itself may not be publicly available, analysis of structurally similar compounds provides critical insights into expected bond lengths, bond angles, and intermolecular interactions. mdpi.com

Studies on related substituted phenyl derivatives and guanidinium (B1211019) salts reveal key structural features. mdpi.comnih.gov For a 4-bromo-2-chlorophenyl group, the C-Br and C-Cl bond lengths are expected to be within their typical ranges. The guanidinium group is known to be planar due to delocalization of the positive charge across the three nitrogen atoms, resulting in C-N bond lengths that are intermediate between single and double bonds. at.ua

X-ray diffraction analysis also elucidates the supramolecular architecture, revealing how molecules pack in the crystal. mdpi.com For guanidinium compounds, hydrogen bonding is a dominant intermolecular force, with the N-H groups acting as hydrogen bond donors to acceptors on adjacent molecules or counter-ions. nih.gov In the case of this compound, halogen bonding involving the bromine and chlorine atoms may also play a role in directing the crystal packing arrangement. nih.gov This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Typical Bond Lengths and Angles from Analogous Crystal Structures

ParameterTypical ValueReference
C-Cl Bond Length~1.74 Å nih.gov
C-Br Bond Length~1.90 Å nih.gov
Guanidinium C-N Bond Length1.33 - 1.35 Å mdpi.com
Dihedral Angle (Phenyl/Guanidinium)Variable, depends on substitution mdpi.com
N-C-N Angle (in Guanidinium)~120° at.ua

Pivotal Future Research Directions for Halogenated Phenylguanidine Derivatives

Rational Design of Novel Guanidine (B92328) Analogues Based on In Silico and Mechanistic Findings

The rational design of new halogenated phenylguanidine analogues will be heavily reliant on the integration of computational methods and a thorough understanding of their mechanism of action. While specific mechanistic data for 1-(4-Bromo-2-chlorophenyl)guanidine is not extensively available, insights can be drawn from the broader class of guanidinium (B1211019) compounds.

In Silico Approaches:

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of halogenated phenylguanidines with their biological activities. By analyzing a dataset of analogues with varying halogen substitutions and positions, QSAR models can identify key descriptors, such as electronic and steric parameters, that govern their potency and selectivity. This information can then guide the design of new derivatives with enhanced therapeutic profiles.

Pharmacophore modeling is another powerful tool for designing novel analogues. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key features of known active halogenated phenylguanidines, such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial orientation of the halogen atoms, new molecules can be designed to fit this model, increasing the probability of desired biological interactions.

Molecular docking simulations can provide atomic-level insights into the binding of halogenated phenylguanidines to their biological targets. These simulations can predict the binding poses and affinities of different analogues, helping to prioritize compounds for synthesis and biological evaluation. For instance, docking studies could explore the interactions of this compound with the active site of a target enzyme or ion channel, revealing the specific roles of the bromo and chloro substituents in binding.

Mechanistic Insights:

A critical area for future research is the elucidation of the precise molecular mechanisms by which halogenated phenylguanidines exert their biological effects. The guanidinium group, being protonated at physiological pH, is known to interact with negatively charged residues in proteins, such as carboxylates and phosphates. The halogen atoms can further influence these interactions through halogen bonding and by modulating the electronic properties of the phenyl ring. Understanding these interactions is key to designing more specific and potent analogues.

In Silico Technique Application in Halogenated Phenylguanidine Design Potential Insights
QSAR Correlate structural features with biological activity.Identify key electronic and steric parameters for potency.
Pharmacophore Modeling Define the 3D arrangement of essential functional groups.Guide the design of new molecules with improved target fit.
Molecular Docking Predict binding poses and affinities to biological targets.Elucidate the role of halogen substituents in binding interactions.

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Complexity

The synthesis of a diverse library of halogenated phenylguanidine analogues is crucial for comprehensive structure-activity relationship studies. While classical methods for guanidine synthesis exist, the development of novel and efficient synthetic methodologies will be pivotal in accessing a wider range of chemical space.

Traditional and Novel Guanidinylation Reactions:

The reaction of a halogenated aniline (B41778) with a guanylating agent is a common approach. However, the reactivity of the aniline can be influenced by the nature and position of the halogen substituents. Future research should focus on optimizing reaction conditions and exploring new guanylating reagents that are more tolerant of diverse functional groups and provide higher yields.

Modern Catalytic Methods:

Combinatorial and Solid-Phase Synthesis:

To accelerate the generation of large libraries of halogenated phenylguanidine analogues, combinatorial and solid-phase synthesis techniques are highly valuable. nih.govresearchgate.net By anchoring a building block to a solid support, a series of reactions can be performed in a parallel and automated fashion, leading to the rapid production of a multitude of distinct compounds. This high-throughput approach is essential for exploring a wide range of structural modifications and identifying lead compounds.

Synthetic Approach Description Advantages for Halogenated Phenylguanidines
Optimized Guanidinylation Refining reaction conditions and exploring new reagents for the reaction of halogenated anilines.Improved yields and compatibility with diverse halogen substitution patterns.
Palladium-Catalyzed Coupling Utilizing palladium catalysts to form the C-N bond between a guanidine and a halogenated aryl group. fishersci.eubmglabtech.comEnables late-stage functionalization and increased synthetic flexibility.
Copper-Catalyzed Synthesis Employing copper catalysts for the N-arylation of guanidines. Provides an alternative and potentially more cost-effective catalytic system.
Combinatorial Synthesis Parallel synthesis of a large number of compounds on a solid support or in solution. nih.govresearchgate.netRapid generation of diverse libraries for high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel halogenated phenylguanidine derivatives. acs.orgsci-hub.se These computational tools can analyze vast datasets, identify complex patterns, and generate new molecular structures with desired properties, significantly accelerating the drug discovery pipeline. thermofisher.comfrontiersin.org

Predictive Modeling:

Machine learning algorithms can be trained on existing data to build predictive models for various properties of halogenated phenylguanidines, including their biological activity, toxicity, and pharmacokinetic profiles. mdpi.com Deep learning models, a subset of ML, are particularly adept at learning from complex chemical structures and can make highly accurate predictions. nih.govresearchgate.net These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis, thereby reducing the time and cost associated with experimental testing.

De Novo Design:

Generative AI models can be employed for the de novo design of novel halogenated phenylguanidine analogues. bmglabtech.comnih.gov These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying chemical rules from a set of known molecules and then generate new, previously unseen structures that are predicted to be active. tandfonline.com This approach allows for the exploration of a much larger chemical space than is accessible through traditional methods and can lead to the discovery of truly innovative drug candidates.

AI/ML Application Description Impact on Halogenated Phenylguanidine Research
Predictive Bioactivity Models ML algorithms trained to predict the biological activity of compounds based on their structure. mdpi.comVirtual screening of large libraries to identify promising candidates.
ADMET Prediction AI models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules.Early identification and elimination of compounds with unfavorable pharmacokinetic properties.
Generative Molecular Design AI models that generate novel chemical structures with desired properties. bmglabtech.comnih.govExploration of new chemical space and discovery of innovative drug candidates.

Development of Advanced Biological Models for Deeper Mechanistic Understanding

To fully realize the therapeutic potential of halogenated phenylguanidines, it is essential to move beyond simple in vitro assays and utilize more physiologically relevant biological models. These advanced models can provide a deeper understanding of the compounds' mechanisms of action, their effects on complex biological systems, and their potential for efficacy and toxicity in humans.

Cell-Based Assays and High-Throughput Screening:

Modern cell-based assays offer a significant improvement over traditional biochemical assays by providing a more biologically relevant context for screening compounds. fishersci.eunih.gov High-throughput screening (HTS) platforms can rapidly test large libraries of halogenated phenylguanidine analogues against various cell lines to identify hits for specific therapeutic targets. bmglabtech.comnih.gov The development of sophisticated reporter gene assays and phenotypic screening approaches will be crucial in uncovering novel biological activities and mechanisms of action.

Organ-on-a-Chip Technology:

Organ-on-a-chip models are microfluidic devices that contain living human cells in a three-dimensional arrangement that mimics the structure and function of human organs. mdpi.comthetransmitter.org These models provide a powerful platform for studying the effects of halogenated phenylguanidines on specific organs, such as the liver, kidney, or heart, in a more realistic and human-relevant manner than traditional cell culture or animal models. nih.govnih.gov They can be used to assess drug metabolism, efficacy, and toxicity with greater predictive accuracy.

Advanced In Vivo Models:

Biological Model Application in Halogenated Phenylguanidine Research Key Advantages
High-Throughput Cell-Based Assays Rapid screening of compound libraries for biological activity and cytotoxicity. fishersci.eubmglabtech.comnih.govnih.govHigh throughput, cost-effective, and provides a more biological context than biochemical assays.
Organ-on-a-Chip Studying organ-specific effects, metabolism, and toxicity of compounds. mdpi.comnih.govthetransmitter.orgnih.govMimics human physiology more closely than traditional models, improving predictive accuracy.
Advanced Animal Models Evaluating in vivo efficacy, pharmacokinetics, and safety.Provides data on the compound's behavior in a whole-organism context.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromo-2-chlorophenyl)guanidine, and how can purity be optimized?

Answer:
The synthesis typically involves condensation of 4-bromo-2-chloroaniline with cyanamide under acidic conditions (e.g., HCl or H₂SO₄). Yields can reach ~75–81% when using stepwise temperature control (e.g., reflux at 80–100°C for 6–8 hours). Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is critical for assessing purity (>97%) .

Basic: Which spectroscopic techniques are essential for structural confirmation of halogenated guanidine derivatives?

Answer:

  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and guanidine NH signals (δ 6.5–8.0 ppm, broad) confirm substitution patterns.
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1650–1700 cm⁻¹) validate the guanidine moiety.
  • Mass Spectrometry : High-resolution MS (ESI+) identifies the molecular ion peak (e.g., [M+H]+ at m/z 264.94 for C₇H₆BrClN₃).
    Studies on analogous compounds (e.g., 1-(2,3-dichlorophenyl)guanidine) employed these techniques for structural elucidation .

Advanced: How can computational chemistry resolve discrepancies in NMR chemical shifts between experimental and theoretical data?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate NMR chemical shifts, accounting for solvent effects (PCM model) and tautomerism. For example, in halogenated aryl guanidines, discrepancies >0.5 ppm may arise from π-stacking interactions or solvent polarity. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) can clarify structural ambiguities .

Basic: What are the key stability considerations for storing this compound?

Answer:
Store at 2–8°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and moisture absorption. Stability studies on similar guanidine derivatives indicate decomposition >5% after 6 months at room temperature. Regular TLC monitoring (silica gel, Rf ~0.3 in 3:7 ethyl acetate/hexane) is advised .

Advanced: What strategies improve crystallization of halogenated guanidines for X-ray diffraction studies?

Answer:

  • Solvent Screening : Use vapor diffusion with dichloromethane/hexane or methanol/water mixtures.
  • SHELX Suite : SHELXD for phase problem resolution and SHELXL for refinement. For example, 2-bromo-N-(4-chlorophenyl) derivatives achieved R-factors <0.05 using these tools.
  • Polymorph Control : Seed crystals or slow cooling (0.5°C/min) reduce stacking faults .

Basic: How can researchers design assays to evaluate the biological activity of halogenated guanidines?

Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC₅₀ determination via dose-response curves.
  • Antimicrobial Screening : Broth microdilution (MIC testing) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293). Reference studies on pesticidal O-(4-bromo-2-chlorophenyl) derivatives (e.g., profenofos) provide methodological frameworks .

Advanced: What mechanistic insights guide the optimization of nucleophilic substitution reactions in halogenated aryl guanidines?

Answer:

  • Kinetic Studies : Monitor reaction progress via inline IR (e.g., C-Br/C-Cl stretches at 500–600 cm⁻¹).
  • DFT Modeling : Identify transition states for Br/Cl substitution. For example, bromine’s lower electronegativity vs. chlorine increases susceptibility to SNAr reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Evidence from 4-(4-bromophenyl)-2-butanone synthesis supports these principles .

Basic: What analytical challenges arise in quantifying trace impurities in halogenated guanidines?

Answer:

  • HPLC-MS/MS : Detect impurities <0.1% using MRM transitions (e.g., m/z 265 → 207 for debrominated byproducts).
  • GC-MS : Volatile impurities (e.g., residual cyanamide) require derivatization (BSTFA).
  • ICP-OES : Quantify heavy metals (e.g., Pd from catalytic steps). Protocols from pesticide impurity profiling ( ) are applicable .

Advanced: How can researchers address contradictory data in reaction kinetics between batch and flow synthesis?

Answer:

  • Residence Time Distribution (RTD) Analysis : Identify hot/cold spots in flow reactors via tracer experiments.
  • Scale-Down Models : Use microreactors (0.5 mm ID) to replicate industrial conditions.
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation. Studies on 2-amino-4-(chlorophenyl)pyridines highlight these approaches .

Basic: What safety protocols are critical when handling brominated/chlorinated guanidines?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (ANSI Z87.1 standard).
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Halogenated waste must be segregated (EPA Class D001). Safety data from chlorhexidine derivatives ( ) provide guidelines .

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